(RS)-(Tetrazol-5-yl)glycine

Description

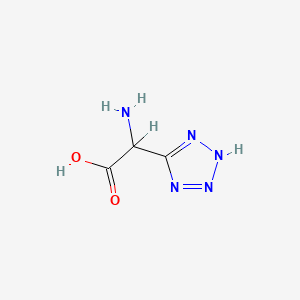

potent NMDA receptor agonist; structure given in first source

Properties

IUPAC Name |

2-amino-2-(2H-tetrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBRUIZWQZHXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897242 | |

| Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138199-51-6 | |

| Record name | α-Amino-2H-tetrazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138199-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Tetrazol-5-yl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAZOLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9YSJ8VXX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(RS)-(Tetrazol-5-yl)glycine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (RS)-(Tetrazol-5-yl)glycine

Introduction

This compound, also known as D,L-(tetrazol-5-yl)glycine or by its code LY285265, is a structurally novel and highly potent synthetic amino acid analogue.[1] It functions as a powerful and selective agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors.[1][2] Its potency, which is approximately 20 times greater than that of NMDA itself, has established it as a critical tool in neuroscience research for probing NMDA receptor function, studying excitotoxicity, and developing models of neurological conditions such as epilepsy.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, pharmacological profile, and spectroscopic characterization for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound has been accomplished via two primary routes, both starting from commercially available ethyl 2-cyano-2-oximinoacetate. The first method involves the construction of the tetrazole ring using sodium azide (B81097) (NaN₃), which generally yields a purer final product. A second, alternative procedure utilizes the more heat-stable tri-n-butyltin azide.[2]

The general workflow for the primary synthetic route (NaN₃ method) involves the formation of an oximino-tetrazole intermediate, followed by hydrolysis and subsequent reduction of the oxime group to an amine.

Caption: Synthetic Workflow for this compound.

Experimental Protocol: Synthesis via Sodium Azide Method[2]

Step 1: Synthesis of Ethyl 2-(1H-tetrazol-5-yl)-2-oximinoacetate

-

A mixture of ethyl 2-cyano-2-oximinoacetate (28.4 g, 0.2 mol) and sodium azide (NaN₃, 14.3 g, 0.22 mol) is stirred in 200 mL of dry dimethylformamide (DMF).

-

The mixture is heated in an oil bath maintained at 70°C for 30 hours.

-

The reaction mixture is concentrated under reduced pressure to a thick syrup to remove most of the DMF.

-

Ethyl acetate (B1210297) (650 mL) and water (175 mL) are added, and the mixture is stirred until a complete solution is formed.

-

The pH is adjusted from ~7.5 to 1.29 by the addition of 5 N HCl. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.

Step 2: Synthesis of 2-(1H-tetrazol-5-yl)-2-oximinoacetic Acid

-

A thick suspension of the ester product from Step 1 (4.63 g, 25 mmol) is stirred in 20 mL of water in an ice bath.

-

A solution of 5 N NaOH (17.5 mL, 87.5 mmol) is added over a 30-minute period.

-

The ice bath is removed, and stirring is continued for 3 hours at room temperature.

-

The mixture is cooled again in an ice bath and acidified by the addition of 5 N HCl (18 mL, 90 mmol).

-

The resulting slurry is heated until dissolved and then allowed to stand at room temperature for 16 hours, followed by refrigeration for 6 hours.

-

The product is collected by filtration and washed with ice-cold water.

Step 3: Synthesis of this compound

-

The oxime product from Step 2 is dissolved in aqueous ammonia.

-

The solution is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

-

Upon completion of the reaction, the catalyst is filtered off, and the crude product is purified, typically by recrystallization, to yield this compound.

Physicochemical and Pharmacological Properties

This compound is a white or off-white powder with good solubility in water. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2RS)-2-amino-2-(1H-tetrazol-5-yl)acetic acid | [3] |

| Molecular Formula | C₃H₅N₅O₂ | [3] |

| Molecular Weight | 143.1 g/mol | [4] |

| CAS Number | 138199-51-6 | [3] |

| Appearance | Powder | [4] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 50 mM in water | [4] |

| Storage | Store at room temperature or desiccate at -20°C |[4] |

Pharmacological Characterization: NMDA Receptor Agonism

The primary mechanism of action for this compound is its potent and selective agonism at the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission.[5] Upon binding, it triggers the opening of the receptor's ion channel, leading to an influx of Ca²⁺ and Na⁺ ions, which causes neuronal depolarization.[6] This potent activation can lead to excitotoxicity, a process implicated in various neuropathologies.[2]

Caption: Mechanism of Action at the NMDA Receptor.

The affinity and potency of this compound have been quantified through various in vitro assays, demonstrating its high selectivity for the NMDA receptor over other excitatory amino acid receptors like AMPA and kainate.

Table 2: In Vitro Pharmacological Data

| Assay Type | Ligand/Receptor | Value | Reference(s) |

|---|---|---|---|

| Binding Affinity (IC₅₀) | Displacement of [³H]CGS19755 (rat brain membranes) | 98 ± 7 nM | [4] |

| Displacement of [³H]glutamate (rat brain membranes) | 36 ± 18 nM | [4] | |

| AMPA, Kainate, or Glycine sites | > 30,000 nM | [2] | |

| Functional Potency (EC₅₀) | GluN1/GluN2D Receptors | 99 nM | [2] |

| GluN1/GluN2A Receptors | 1.7 µM | [2] |

| In Vivo Potency (ED₅₀) | Convulsant activity (neonatal rats, i.p.) | 0.071 mg/kg |[4] |

Experimental Protocol: Radioligand Competition Binding Assay[1][8][9]

This protocol provides a general methodology for determining the binding affinity (IC₅₀/Kᵢ) of a test compound like this compound by measuring its ability to displace a known radioligand from the NMDA receptor.

Caption: Workflow for Radioligand Binding Assay.

-

Membrane Preparation : Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Incubation : In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CGS19755 for the agonist site) and varying concentrations of the unlabeled test compound (this compound).

-

Control Wells :

-

Total Binding : Membranes + radioligand + buffer (no test compound).

-

Non-specific Binding : Membranes + radioligand + a high concentration of a known non-radioactive ligand (e.g., unlabeled glutamate) to saturate the receptors.

-

-

Equilibration : The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Separation : The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through. The filters are quickly washed with ice-cold buffer.

-

Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).

Spectroscopic Characterization

Detailed spectroscopic data for this compound are not widely available in peer-reviewed literature; such data are often provided on the Certificate of Analysis with a commercial purchase.[4] However, characterization data for key synthetic intermediates and structurally related compounds are available and provide useful reference points.

Table 3: ¹H NMR Data for Synthetic Intermediate

| Compound | Solvent | Chemical Shift (δ) and Description | Reference |

|---|

| Ethyl 2-(1H-tetrazol-5-yl)-2-oximinoacetate | DMSO-d₆ | 1.21 (t, J = 7.2 Hz, 3H, -CH₃), 4.26 (q, J = 7.2 Hz, 2H, -CH₂-) |[2] |

Table 4: Spectroscopic Data for a Structurally Related Compound: (Tetrazol-5-yl)acetic acid

| Analysis Type | Key Features and Peaks | Reference(s) |

|---|---|---|

| FTIR Spectroscopy | The FTIR spectra of the crystalline sample reveal the compound exists as the 1H-tautomer in the solid state. Molecules are linked by extensive intermolecular hydrogen bonds. | [7] |

| X-Ray Diffraction | Crystal structure analysis confirms the 1H-tautomer and shows molecules forming an infinite two-dimensional network linked by hydrogen bonds. |[7] |

Conclusion

This compound is a highly potent and selective NMDA receptor agonist that serves as an invaluable pharmacological tool. Its synthesis is well-documented, allowing for its preparation in a laboratory setting. The compound's robust in vitro and in vivo activity, characterized by nanomolar affinity and potent excitotoxic effects, makes it ideal for investigating the physiological and pathological roles of NMDA receptors. While detailed public spectroscopic data on the final compound is limited, information on its synthesis and extensive pharmacological profile provides a solid foundation for its application in neuroscience and drug discovery research.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Tetrazolylglycine - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Infrared spectra and X-ray structure of (tetrazol-5-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (RS)-(Tetrazol-5-yl)glycine on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NMDA receptor. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for assessing NMDA receptor agonists, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound

This compound, also known as D,L-(tetrazol-5-yl)glycine or LY285265, is a structurally novel and powerful agonist of the NMDA receptor.[1][2] Its high potency and selectivity make it a valuable pharmacological tool for investigating NMDA receptor function and its role in both physiological and pathological processes.[1] The tetrazole ring in its structure is a key feature that contributes to its high affinity and efficacy at the NMDA receptor.[3] Understanding the precise mechanism of action of this compound is crucial for its application in research and for the insights it can provide into the functioning of the NMDA receptor itself.

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[4][5] this compound acts as a competitive agonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6][7] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, and the efflux of K⁺.[4] The resulting depolarization and rise in intracellular Ca²⁺ concentration trigger a cascade of downstream signaling events.

Binding Characteristics

This compound exhibits high affinity for the NMDA receptor, as demonstrated by its ability to potently displace radiolabeled antagonists.[1] It shows selectivity for the NMDA receptor over other glutamate receptors such as AMPA and kainate receptors.[1][8]

Functional Agonist Activity

As a potent agonist, this compound effectively activates the NMDA receptor, leading to robust physiological responses. In vitro studies have shown that it is significantly more potent than NMDA itself in causing depolarization of neurons in rat cortical slices.[1] Its high efficacy is also demonstrated in functional assays that measure NMDA receptor activation, such as agonist-stimulated [³H]MK-801 binding.[3]

In Vivo Effects

Consistent with its potent agonist activity, systemic administration of this compound in animal models produces strong excitatory effects. It is a potent convulsant and a powerful excitotoxin, capable of inducing neuronal damage and cell death when injected directly into the brain.[1][9] These in vivo effects are selectively antagonized by both competitive and non-competitive NMDA receptor antagonists, further confirming its mechanism of action.[1]

Quantitative Data

The following tables summarize the quantitative data for this compound and other relevant NMDA receptor ligands.

Table 1: Binding Affinity of this compound at the NMDA Receptor

| Radioligand | Preparation | IC₅₀ (nM) | Reference |

| [³H]CGS19755 | Rat brain membranes | 98 ± 7 | [1] |

| [³H]glutamate | Rat brain membranes | 36 ± 18 | [1] |

| [³H]CGP 39653 | Rat brain membranes | Potent displacement | [10] |

Table 2: Functional Activity of this compound at the NMDA Receptor

| Assay | Receptor Subtype | EC₅₀ | Reference |

| Functional Activity | GluN1/GluN2A | 1.7 µM | [11] |

| Functional Activity | GluN1/GluN2D | 99 nM | [11] |

Table 3: Comparative In Vivo Potency of NMDA Receptor Agonists

| Compound | Effect | Animal Model | Relative Potency | Reference |

| This compound | Excitotoxicity | Adult Rat | ~100x > cis-methanoglutamate, ~500x > NMDA | [12] |

| This compound | Excitotoxicity | Neonatal Rat | ~50x > cis-methanoglutamate, ~150x > NMDA | [12] |

| This compound | Convulsant | Neonatal Rat | ED₅₀ = 0.071 mg/kg i.p. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay ([³H]CGS19755)

This protocol is adapted from studies characterizing competitive NMDA receptor antagonists.[13]

-

Objective: To determine the binding affinity of this compound for the NMDA receptor by measuring its ability to displace the radiolabeled antagonist [³H]CGS19755.

-

Materials:

-

Rat brain membranes (crude synaptic membranes)

-

[³H]CGS19755

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare crude synaptic membranes from rat brains.

-

Incubate the membranes with a fixed concentration of [³H]CGS19755 and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM CGS 19755).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.

-

Electrophysiology in Rat Cortical Slices

This protocol is based on methods used to assess the depolarizing effects of NMDA receptor agonists.[1]

-

Objective: To measure the functional agonist activity of this compound by recording its effect on neuronal membrane potential in rat cortical slices.

-

Materials:

-

Sprague-Dawley rats (e.g., P15-P21)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, etc.)

-

This compound

-

NMDA receptor antagonists (e.g., AP5)

-

-

Procedure:

-

Prepare acute coronal brain slices (e.g., 300-400 µm thick) from the rat cortex using a vibratome in ice-cold aCSF.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Perform whole-cell patch-clamp recordings from pyramidal neurons in the cortex.

-

Establish a stable baseline recording of the membrane potential.

-

Apply this compound to the slice via the perfusion system at various concentrations.

-

Record the resulting depolarization of the neuronal membrane.

-

To confirm the effect is mediated by NMDA receptors, co-apply a selective NMDA receptor antagonist and observe the blockade of the this compound-induced depolarization.

-

Analyze the concentration-response data to determine the potency (EC₅₀) of this compound.

-

In Vivo Excitotoxicity Study

This protocol is based on studies investigating the neurotoxic effects of NMDA receptor agonists.[9][12]

-

Objective: To assess the in vivo excitotoxic potency of this compound by direct injection into the rat brain.

-

Materials:

-

Adult or neonatal rats

-

Stereotaxic apparatus

-

Microsyringe pump

-

This compound

-

Anesthetic

-

Histological equipment (for tissue processing and analysis)

-

-

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Perform a craniotomy to expose the target brain region (e.g., striatum or hippocampus).

-

Unilaterally inject a small volume of this compound at a specific concentration into the target brain region using a microsyringe pump.

-

Suture the incision and allow the animal to recover.

-

After a set period (e.g., 5-7 days), euthanize the animal and perfuse the brain.

-

Process the brain tissue for histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers).

-

Quantify the extent of neuronal damage or lesion volume in the injected hemisphere compared to the contralateral (control) hemisphere.

-

Perform dose-response studies to determine the potency of this compound in inducing excitotoxicity.

-

Visualizations

Signaling Pathway

Caption: NMDA Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: Workflow for Characterizing NMDA Receptor Agonists.

Conclusion

This compound is a powerful and selective NMDA receptor agonist that serves as an invaluable tool for neuroscience research. Its mechanism of action involves direct binding to the glutamate site on the GluN2 subunit, leading to ion channel opening, cation influx, and the initiation of downstream signaling cascades. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and investigating the broader field of NMDA receptor pharmacology. Further research into the subunit-specific interactions of this compound could provide even deeper insights into the complex functioning of the NMDA receptor.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of (RS)-(Tetrazol-5-yl)glycine

An In-depth Technical Guide to (RS)-(Tetrazol-5-yl)glycine

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. Its unique structure, featuring a tetrazole ring as a bioisostere of a carboxylic acid group, confers high affinity and efficacy at the NMDA receptor. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its pharmacological activity, including its role in NMDA receptor signaling pathways. This guide is intended to serve as a valuable resource for researchers utilizing this compound in neuroscience and drug development.

Chemical Structure

Caption: Chemical structure of this compound.

Chemical and Physical Properties

This compound, also known by synonyms such as (tetrazol-5-yl)glycine and Tet-Glycine, is a synthetic amino acid analog. Its chemical formula is C₃H₅N₅O₂ with a molecular weight of 143.1 g/mol .[1][2]

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-Amino(1H-tetrazol-5-yl)acetic acid | [2] |

| Molecular Formula | C₃H₅N₅O₂ | [1] |

| Molecular Weight | 143.1 g/mol | [1] |

| CAS Number | 138199-51-6 | [1] |

| SMILES | C1(=NNN=N1)C(C(=O)O)N | [1] |

| InChI Key | UKBRUIZWQZHXFL-UHFFFAOYSA-N | [3] |

Table 2: Physical Properties

| Property | Value | Notes | Reference(s) |

| Appearance | White solid | --- | [4] |

| Melting Point | 290.76 °C | Predicted value | [1] |

| Boiling Point | 447.07 °C at 760 mmHg | Predicted value | [1] |

| Density | 1.81 g/cm³ | Predicted value | [1] |

| Solubility | Soluble in water (up to 50 mM) | --- | [1][3] |

pKa Values

Spectroscopic Data

¹H NMR Spectroscopy

While a full ¹H NMR spectrum for this compound is not detailed in the primary literature, Lunn et al. (1992) provide data for a key intermediate in its synthesis, ethyl 2-tetrazol-5-yl-2-oximinoacetate. The reported chemical shifts in DMSO-d₆ were δ 1.21 (t, J = 7.2 Hz, 3 H) and 4.26 (q, J = 7.2 Hz, 2 H).[7]

¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is not available in the searched literature. For comparison, the carboxyl carbon of glycine (B1666218) resonates at approximately 173 ppm and the α-carbon at around 42 ppm in D₂O.[8][9][10] The carbon of the tetrazole ring in 5-substituted tetrazoles typically appears in the range of 150-160 ppm.

Mass Spectrometry

Detailed mass spectrometry data for this compound is not provided in the reviewed literature. However, the fragmentation of 5-substituted 1H-tetrazoles under mass spectrometry conditions is known to proceed via two main pathways: the elimination of a molecule of nitrogen (N₂) or the loss of hydrazoic acid (HN₃).[11] Therefore, for this compound, one would anticipate observing a molecular ion peak [M+H]⁺ at m/z 144 and potential fragment ions corresponding to the loss of N₂ (m/z 116) or HN₃ (m/z 101).

Experimental Protocols

The synthesis of this compound has been described by Lunn et al. (1992). Two alternative routes are provided, both starting from commercially available ethyl 2-cyano-2-oximinoacetate.[7]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodologies

Route 1: Using Sodium Azide (B81097) [7]

-

Synthesis of Ethyl 2-Tetrazol-5-yl-2-oximinoacetate: A mixture of ethyl 2-cyano-2-oximinoacetate and sodium azide is stirred in dry DMF at 70°C for 30 hours. The reaction mixture is concentrated, and the product is extracted with ethyl acetate (B1210297) after acidification with HCl.

-

Synthesis of 2-Tetrazol-5-yl-2-oximinoacetic Acid: The ester from the previous step is hydrolyzed using aqueous sodium hydroxide (B78521) at room temperature for 3 hours, followed by acidification with HCl.

-

Synthesis of this compound: The oxime is reduced via catalytic hydrogenation with platinum oxide in water. The product is then isolated.

Route 2: Using Tributyltin Azide [7]

-

Synthesis of Ethyl 2-Tetrazol-5-yl-2-oximinoacetate: Ethyl 2-cyano-2-oximinoacetate is heated with tributyltin azide at 80°C. The product is isolated after treatment with HCl in ether.

-

The subsequent steps of hydrolysis and reduction are carried out as described in Route 1.

Pharmacological Activity and Signaling Pathways

This compound is a highly potent and selective agonist of the NMDA receptor, being approximately 20 times more active than NMDA itself.[3][4] It potently displaces the binding of NMDA receptor ligands such as [³H]CGS19755 (IC₅₀ = 98 nM) and [³H]glutamate (IC₅₀ = 36 nM) from rat brain membranes.[12][13][14] The compound shows little to no activity at other glutamate receptor subtypes like AMPA and kainate receptors.[12][14]

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor by agonists like this compound, along with the co-agonist glycine or D-serine, leads to the opening of its ion channel. This requires prior depolarization of the postsynaptic membrane to relieve the voltage-dependent block by Mg²⁺ ions. The influx of Ca²⁺ through the opened channel acts as a critical second messenger, initiating a cascade of intracellular signaling events.

Caption: Simplified NMDA receptor signaling cascade.

This signaling cascade is fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

Conclusion

This compound is a powerful pharmacological tool for studying the function and dysfunction of the NMDA receptor. Its high potency and selectivity make it a valuable compound for in vitro and in vivo investigations of glutamatergic neurotransmission. This guide provides a consolidated resource of its chemical, physical, and pharmacological properties to aid researchers in their scientific endeavors. Further characterization, particularly experimental determination of its melting point, pKa values, and detailed spectroscopic analysis, would be beneficial for the scientific community.

References

- 1. This compound | CAS 138199-51-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Tetrazolylglycine [medbox.iiab.me]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. This compound | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. scite.ai [scite.ai]

- 6. thieme-connect.com [thieme-connect.com]

- 7. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) (HMDB0000123) [hmdb.ca]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. apexbt.com [apexbt.com]

- 12. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. chemrxiv.org [chemrxiv.org]

(RS)-(Tetrazol-5-yl)glycine spectroscopic data analysis (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (RS)-(Tetrazol-5-yl)glycine, a potent N-methyl-D-aspartate (NMDA) receptor agonist.[1][2][3] Due to the limited availability of direct experimental spectra in publicly accessible literature, this document compiles predicted spectroscopic data based on the analysis of structurally related compounds, including various tetrazole derivatives and the foundational amino acid, glycine (B1666218). Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and analyze empirical data for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established chemical shift ranges, characteristic vibrational frequencies, and ionization patterns of analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[4] For this compound, specific chemical shifts are anticipated for its unique proton and carbon environments.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| α-H | ~4.0 - 4.5 | Singlet (or Doublet if coupled to NH) | The chemical shift is influenced by the electron-withdrawing effects of the adjacent carboxylic acid, amino group, and tetrazole ring. In deuterated solvents like D₂O, the signal will appear as a singlet. |

| -NH₂ | Broad, variable | Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange can lead to signal broadening. |

| -COOH | Broad, variable | Singlet | Similar to the amino protons, the carboxylic acid proton is labile and its signal is often broad and may not be observed depending on the solvent. |

| Tetrazole N-H | ~14.0 - 16.0 | Broad Singlet | The N-H proton of the tetrazole ring is acidic and its chemical shift is expected to be significantly downfield. This signal is often broad. |

Reference data for glycine and tetrazole derivatives suggest these ranges.[5][6][7][8][9][10]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| α-C | ~50 - 60 | The alpha-carbon is shifted downfield due to the attachment of three heteroatoms/electron-withdrawing groups. |

| -COOH | ~170 - 180 | The carbonyl carbon of the carboxylic acid group characteristically appears in this downfield region.[11][12] |

| Tetrazole C5 | ~150 - 160 | The carbon atom within the tetrazole ring is significantly deshielded.[6] |

Predictions are based on typical chemical shifts for amino acids and tetrazole-containing compounds.[5][7][11][12]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. |

| N-H stretch (Amino Group) | 3200 - 3500 | Medium | The primary amine will show stretching vibrations in this region. |

| N-H stretch (Tetrazole) | 3000 - 3200 | Medium, Broad | The N-H bond within the tetrazole ring will also contribute to absorption in this region. |

| C=O stretch (Carboxylic Acid) | 1700 - 1750 | Strong | A strong absorption band is expected for the carbonyl group. |

| N-H bend (Amino Group) | 1550 - 1650 | Medium | The bending vibration of the N-H bonds of the amino group. |

| Tetrazole Ring Vibrations | 1400 - 1600 | Medium-Strong | A series of bands corresponding to the stretching and bending of the tetrazole ring framework.[16][17] |

| C-N stretch | 1000 - 1250 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

| N=N stretch | 1250 - 1350 | Medium-Weak | The nitrogen-nitrogen double bonds within the tetrazole ring. |

Characteristic absorption regions are based on data for amino acids and tetrazole compounds.[13][14][15][16][17][18][19][20]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[21] For this compound, with a molecular formula of C₃H₅N₅O₂ and a monoisotopic mass of approximately 143.04 Da, the following is expected.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Ionization Mode | Notes |

| [M+H]⁺ | 144.05 | ESI (+) | The protonated molecular ion is expected to be the base peak in positive ion electrospray ionization. |

| [M-H]⁻ | 142.03 | ESI (-) | The deprotonated molecular ion would be observed in negative ion electrospray ionization. |

| [M+Na]⁺ | 166.03 | ESI (+) | The formation of a sodium adduct is common in ESI-MS. |

| Fragmentation Ions | Various | ESI (+/-) | Common fragmentation pathways may include the loss of H₂O, CO₂, and cleavage of the amino acid backbone. A characteristic fragmentation for 5-substituted tetrazoles is the elimination of a neutral hydrazoic acid (HN₃) molecule.[22] |

The exact mass can be calculated for high-resolution mass spectrometry to confirm the elemental composition.[23][24]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons.

-

For quantitative NMR (qNMR), a precisely weighed internal standard should be added.[25]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-90 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

-

IR Spectroscopy Protocol

-

Sample Preparation :

-

For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode).[26][27]

-

-

Data Acquisition (ESI-MS) :

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to gain structural insights.

-

For high-resolution MS, use the accurate mass measurement to determine the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrazolylglycine - Wikipedia [en.wikipedia.org]

- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. bmse000089 Glycine at BMRB [bmrb.io]

- 11. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 16. Tetrazole(288-94-8) IR Spectrum [chemicalbook.com]

- 17. growingscience.com [growingscience.com]

- 18. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pnrjournal.com [pnrjournal.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. rsc.org [rsc.org]

- 25. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structural studies of the human α1 glycine receptor via site-specific chemical cross-linking coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Tetrazolylglycine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolylglycine, a synthetic amino acid analog, has carved a significant niche in neuroscience research as a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor. Its discovery in the early 1990s provided the scientific community with a powerful tool to probe the function and dysfunction of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and a variety of neurological disorders. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and biological characterization of tetrazolylglycine, with a focus on the experimental methodologies that defined its development.

Historical Discovery and Initial Characterization

The emergence of tetrazolylglycine is rooted in the broader exploration of excitatory amino acid (EAA) receptor pharmacology. Researchers sought to develop compounds that could mimic the action of the endogenous neurotransmitter glutamate (B1630785), but with greater potency and selectivity for specific receptor subtypes. The tetrazole moiety, a bioisostere of the carboxylic acid group, was a key structural feature explored in this endeavor.

In 1991, a pivotal paper by Schoepp, Lunn, and colleagues first described the pharmacological activity of D,L-(tetrazol-5-yl)glycine.[1] Their work established it as a structurally novel and highly potent agonist at the NMDA receptor. This initial characterization revealed its ability to potently displace NMDA receptor radioligands and act as a powerful depolarizing agent in neuronal preparations. Subsequent studies further detailed its synthesis and confirmed its high efficacy at the NMDA receptor, solidifying its status as a valuable research tool.[2]

Physicochemical Properties

The physicochemical properties of tetrazolylglycine are crucial for its biological activity and experimental utility. As a glycine (B1666218) derivative containing a tetrazole ring, it possesses unique characteristics compared to endogenous amino acids.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₅O₂ | |

| Molecular Weight | 143.11 g/mol | |

| pKa (α-amino group) | ~9.1 (Estimated based on glycine) | General amino acid properties |

| pKa (α-carboxyl group) | ~2.2 (Estimated based on glycine) | General amino acid properties |

| pKa (tetrazole ring) | ~4.9 | Typical pKa for a 5-substituted tetrazole |

| LogP (calculated) | Varies depending on the algorithm, but generally low, indicating hydrophilicity. | General physicochemical prediction principles |

| Solubility | Soluble in aqueous solutions. | Inferred from experimental protocols |

Experimental Protocols

The development of tetrazolylglycine was underpinned by rigorous experimental methodologies. The following sections detail the key protocols for its synthesis and biological evaluation.

Synthesis of DL-Tetrazol-5-ylglycine

The synthesis of DL-tetrazol-5-ylglycine was first reported by Lunn et al. in 1992.[2] The following protocol is based on their publication.

Materials:

-

Ethyl 2-cyano-2-(hydroxyimino)acetate

-

Sodium azide (B81097) (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Platinum(IV) oxide (PtO₂)

-

Dowex 50 (H⁺ form) resin

Procedure:

-

Formation of Ethyl 2-(1H-tetrazol-5-yl)-2-(hydroxyimino)acetate:

-

A solution of ethyl 2-cyano-2-(hydroxyimino)acetate and sodium azide in DMF is heated.

-

The reaction mixture is stirred for several hours to allow for the cycloaddition reaction to form the tetrazole ring.

-

The product is isolated by extraction and purified.

-

-

Hydrolysis to 2-(1H-tetrazol-5-yl)-2-(hydroxyimino)acetic acid:

-

The ethyl ester is hydrolyzed using aqueous sodium hydroxide at room temperature.

-

The reaction is monitored until completion, and the solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The product is collected by filtration and dried.

-

-

Reduction to DL-(1H-tetrazol-5-yl)glycine:

-

The oxime is reduced via catalytic hydrogenation using platinum(IV) oxide as a catalyst in an aqueous solution.

-

The reaction is carried out under hydrogen pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the crude product is purified by ion-exchange chromatography using Dowex 50 (H⁺ form) resin.

-

The final product, DL-tetrazol-5-ylglycine, is obtained after elution and crystallization.

-

Agonist-Influenced [³H]MK-801 Binding Assay

This assay is a functional measure of NMDA receptor activation. The binding of the non-competitive antagonist [³H]MK-801 to the ion channel is enhanced in the presence of an agonist.

Materials:

-

Rat cortical membranes (prepared from rat forebrains)

-

Tris-HCl buffer

-

[³H]MK-801 (radioligand)

-

Tetrazolylglycine (or other test agonists)

-

Glycine (co-agonist)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Rat cortical membranes are prepared and washed extensively to remove endogenous glutamate and glycine.

-

Incubation: The washed membranes are incubated in Tris-HCl buffer with [³H]MK-801, a saturating concentration of glycine, and varying concentrations of tetrazolylglycine. A parallel set of tubes containing unlabeled MK-801 is included to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal effect) and Eₘₐₓ (maximal effect) for tetrazolylglycine.

Agonist-Induced [³H]-Norepinephrine Release Assay

This assay measures the ability of NMDA receptor agonists to induce the release of the neurotransmitter norepinephrine (B1679862) from brain tissue slices, providing another functional measure of receptor activation.

Materials:

-

Rat hippocampal or cortical slices

-

Krebs-bicarbonate buffer

-

[³H]-Norepinephrine

-

Tetrazolylglycine (or other test agonists)

-

Scintillation cocktail

Procedure:

-

Slice Preparation and Loading: Brain slices are prepared and pre-incubated with [³H]-norepinephrine to load the nerve terminals.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with Krebs-bicarbonate buffer to establish a stable baseline of [³H]-norepinephrine release.

-

Stimulation: The slices are exposed to tetrazolylglycine for a short period by switching to a buffer containing the agonist.

-

Fraction Collection: Fractions of the superfusate are collected throughout the experiment (before, during, and after agonist exposure).

-

Scintillation Counting: The radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of [³H]-norepinephrine released is expressed as a percentage of the total radioactivity in the tissue at the time of stimulation. The potency of tetrazolylglycine is determined by constructing concentration-response curves.

Neurotoxicity Assay

The potent activation of NMDA receptors by tetrazolylglycine can lead to excitotoxicity. In vitro neurotoxicity assays are used to quantify this effect.

Materials:

-

Primary neuronal cultures (e.g., from rat cortex or hippocampus)

-

Culture medium

-

Tetrazolylglycine

-

Lactate dehydrogenase (LDH) assay kit (or other viability assays like MTT or propidium (B1200493) iodide staining)

Procedure:

-

Cell Culture: Primary neurons are cultured for a sufficient period to allow for maturation.

-

Treatment: The neuronal cultures are exposed to varying concentrations of tetrazolylglycine for a defined period.

-

Assessment of Cell Death: After the exposure period, the culture medium is collected to measure the release of LDH, an indicator of cell lysis. Alternatively, cell viability can be assessed using other standard assays.

-

Data Analysis: The extent of neurotoxicity is quantified and compared to control cultures to determine the concentration-dependent toxic effects of tetrazolylglycine.

Biological Activity and Quantitative Data

Tetrazolylglycine is a highly potent and selective NMDA receptor agonist. The following tables summarize key quantitative data from early studies.

Table 1: Receptor Binding Affinity

| Radioligand | IC₅₀ (nM) for Tetrazolylglycine | Reference |

| [³H]CGS 19755 | 98 ± 7 | [1] |

| [³H]Glutamate | 36 ± 18 | [1] |

| [³H]AMPA | > 30,000 | [1] |

| [³H]Kainate | > 30,000 | [1] |

| [³H]Glycine | > 30,000 | [1] |

Table 2: Functional Potency and Efficacy

| Assay | Parameter | Value for Tetrazolylglycine | Reference |

| Agonist-Influenced [³H]MK-801 Binding | EC₅₀ | 0.28 µM | [2] |

| Agonist-Influenced [³H]MK-801 Binding | Eₘₐₓ | 110% (relative to L-glutamate) | [2] |

| Convulsant Activity (neonatal rats) | ED₅₀ | 0.071 mg/kg (i.p.) | [1] |

Signaling Pathway

Activation of the NMDA receptor by tetrazolylglycine initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca²⁺). This influx leads to the activation of various downstream effectors that play critical roles in both physiological processes like synaptic plasticity and pathological conditions like excitotoxicity.

The binding of tetrazolylglycine and a co-agonist like glycine to the NMDA receptor opens its ion channel, leading to a significant influx of Ca²⁺. This rise in intracellular Ca²⁺ activates calmodulin, which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a key enzyme that phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB can then translocate to the nucleus and regulate the expression of genes involved in synaptic plasticity, learning, and memory. However, excessive and prolonged activation of this pathway can lead to excitotoxicity and neuronal cell death.

Conclusion

The discovery and development of tetrazolylglycine have been instrumental in advancing our understanding of NMDA receptor pharmacology and physiology. Its high potency and selectivity have made it an invaluable tool for researchers studying the intricate roles of this receptor in the central nervous system. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists working in the fields of neuroscience and drug development, facilitating further exploration of the NMDA receptor and its implications for human health and disease.

References

In Vitro Pharmacological Profile of (RS)-(Tetrazol-5-yl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-(Tetrazol-5-yl)glycine is a potent and highly selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, summarizing its binding affinity, functional potency, and selectivity profile. Detailed methodologies for the key experimental assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a structurally novel excitatory amino acid analogue that has been instrumental in the characterization of the NMDA receptor. Its high potency and selectivity have made it a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptor activation. This guide synthesizes the available in vitro data to provide a detailed pharmacological profile for researchers in neuroscience and drug development.

Receptor Binding Profile

The affinity of this compound for the NMDA receptor has been characterized through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Quantitative Binding Data

The following table summarizes the inhibitory concentration (IC50) values for this compound in displacing specific radioligands from rat brain membranes.

| Radioligand | Target | IC50 (nM) | Reference |

| [³H]CGS19755 | NMDA Receptor | 98 | [1][2] |

| [³H]glutamate | NMDA Receptor | 36 | [1][2] |

Selectivity Profile

This compound exhibits high selectivity for the NMDA receptor over other ionotropic glutamate receptors and the glycine (B1666218) co-agonist site.

| Receptor/Site | Ligand | IC50 (µM) | Reference |

| AMPA Receptor | [³H]AMPA | > 30 | [1][2] |

| Kainate Receptor | [³H]kainate | > 30 | [1][2] |

| Glycine Site | [³H]glycine | > 30 | [1][2] |

Functional Activity

The agonist activity of this compound at the NMDA receptor has been demonstrated through various functional assays that measure the physiological response to receptor activation.

Quantitative Functional Data

The potency of this compound in activating different NMDA receptor subtypes is presented below as half-maximal effective concentration (EC50) values.

| NMDA Receptor Subtype | EC50 | Reference |

| GluN1/GluN2A | 1.7 µM | [1] |

| GluN1/GluN2D | 99 nM | [1] |

Signaling Pathway

This compound exerts its effects by binding to the glutamate recognition site on the NMDA receptor, leading to the opening of the ion channel and subsequent intracellular signaling cascades.

Caption: NMDA Receptor Activation by this compound.

Experimental Protocols

The following sections describe generalized protocols for the key in vitro assays used to characterize the pharmacological profile of this compound. While the specific parameters may vary between studies, these outlines provide a foundational understanding of the methodologies.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue. The tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]CGS19755 or [³H]glutamate) and a range of concentrations of this compound. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Calcium Influx Functional Assay

This assay measures the functional potency of this compound by quantifying the increase in intracellular calcium concentration following NMDA receptor activation.

Caption: Workflow for Calcium Influx Functional Assay.

Detailed Methodology:

-

Cell Culture and Dye Loading: Cells endogenously expressing or recombinantly overexpressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2D in HEK293 cells) are cultured. The cells are then loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, which can enter the cells and is cleaved to its active, calcium-sensitive form.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

-

Compound Application: A range of concentrations of this compound is applied to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity upon agonist application is recorded. The increase in intracellular calcium concentration upon NMDA receptor activation leads to a change in the fluorescence of the indicator dye.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.

Conclusion

The in vitro pharmacological profile of this compound demonstrates that it is a highly potent and selective NMDA receptor agonist. Its well-characterized affinity and functional activity make it an invaluable tool for studying the intricate roles of the NMDA receptor in neuronal function and dysfunction. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other NMDA receptor modulators.

References

(RS)-(Tetrazol-5-yl)glycine binding affinity for NMDA receptor subtypes

An In-depth Technical Guide on the Binding Affinity of (RS)-(Tetrazol-5-yl)glycine for NMDA Receptor Subtypes

Introduction

This compound, also known as D,L-(tetrazol-5-yl)glycine, is a structurally novel and highly potent agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors.[1][2] As a selective NMDA receptor agonist, it demonstrates significantly higher potency in vitro compared to NMDA itself and other agonists like cis-methanoglutamate.[3][4] Its high affinity and efficacy make it a valuable pharmacological tool for investigating NMDA receptor function, structure, and its role in excitotoxicity.[1][3] This document provides a comprehensive overview of the binding affinity of this compound for various NMDA receptor subtypes, details the experimental protocols used for these determinations, and illustrates the relevant biological and experimental workflows.

Quantitative Binding Affinity Data

This compound exhibits a distinct binding profile, showing high potency at the glutamate (B1630785) binding site of the NMDA receptor complex and selectivity over other glutamate receptors. The following table summarizes the key quantitative data regarding its binding affinity and functional potency.

| Receptor/Assay Condition | Ligand/Parameter | Value | Notes |

| Functional Potency (EC50) | |||

| Recombinant GluN1/GluN2D Receptors | This compound (EC50) | 99 nM | Agonist activity.[5][6] |

| Recombinant GluN1/GluN2A Receptors | This compound (EC50) | 1.7 µM | Agonist activity.[5][6] |

| Binding Affinity (IC50) | |||

| Rat Brain Membranes | Displacement of [3H]CGS19755 | 98 nM (± 7 nM) | Competitive antagonist for the glutamate site.[1][5][6] |

| Rat Brain Membranes | Displacement of [3H]glutamate | 36 nM (± 18 nM) | Direct displacement of the endogenous agonist.[1][5][6] |

| Selectivity | |||

| AMPA Receptors | Displacement of D,L-α-[5-methyl-3H]AMPA | > 30,000 nM | Low affinity for AMPA receptors.[1] |

| Kainate Receptors | Displacement of [3H]kainate | > 30,000 nM | Low affinity for Kainate receptors.[1] |

| Glycine (B1666218) Site (NMDA Receptor) | Displacement of [3H]glycine | > 30,000 nM | Does not bind to the glycine co-agonist site.[1] |

Experimental Protocols

The quantitative data presented were primarily derived from two types of experimental procedures: competitive radioligand binding assays and functional assays using electrophysiology on recombinant receptors.

Competitive Radioligand Binding Assay

This method is used to determine the affinity of a test compound (unlabeled this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.

Objective: To determine the IC50 value of this compound at the NMDA receptor glutamate site.

Materials:

-

Tissue Source: Adult rat forebrain tissue.

-

Radioligands:

-

[3H]CGS 19755 (a competitive NMDA receptor antagonist).

-

[3H]glutamate (the endogenous agonist).

-

-

Test Compound: this compound.

-

Buffers: Tris-HCl buffer.

-

Equipment: Homogenizer, refrigerated centrifuge, glass fiber filters, scintillation counter.

Methodology:

-

Membrane Preparation:

-

Rat brain tissue is homogenized in a cold buffer solution.

-

The homogenate is centrifuged at high speed to pellet the cell membranes.

-

The resulting pellet, rich in NMDA receptors, is washed multiple times through resuspension and centrifugation to remove endogenous ligands.

-

-

Binding Reaction:

-

The prepared brain membranes are incubated in a solution containing:

-

A fixed concentration of the radioligand ([3H]CGS 19755 or [3H]glutamate).

-

Varying concentrations of the unlabeled test compound, this compound.

-

Buffer to maintain physiological pH.

-

-

The incubation is carried out for a specific duration at a controlled temperature to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed quickly with cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The amount of bound radioactivity is plotted against the concentration of the unlabeled this compound.

-

A sigmoidal dose-response curve is generated, from which the IC50 value is calculated. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This functional assay measures the electrical current flowing through the NMDA receptor ion channel in response to agonist application. It is used to determine the potency (EC50) of an agonist.

Objective: To determine the EC50 value of this compound on specific NMDA receptor subtypes.

Materials:

-

Expression System: Xenopus laevis oocytes.

-

Receptor Subunits: cRNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2D).

-

Agonists: this compound, glutamate, and the co-agonist glycine.

-

Recording Solution: Mg2+-free external solution to prevent voltage-dependent channel block.

-

Equipment: Two-electrode voltage-clamp setup, microinjection system.

Methodology:

-

Receptor Expression:

-

Xenopus oocytes are injected with the cRNAs for the desired GluN1 and GluN2 subunits.

-

The oocytes are incubated for several days to allow for the expression and assembly of functional NMDA receptors on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with the recording solution.

-

The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a negative holding potential (e.g., -70 mV).

-

-

Agonist Application:

-

A saturating concentration of the co-agonist glycine is applied.

-

Increasing concentrations of this compound are then applied to the oocyte.

-

The application of the agonist activates the NMDA receptors, causing the ion channel to open and leading to an inward flow of current, which is measured by the voltage-clamp amplifier.

-

-

Data Analysis:

-

The peak current response is measured for each concentration of this compound.

-

The current responses are plotted against the agonist concentration to generate a dose-response curve.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

-

Visualizations

NMDA Receptor Activation by this compound

The following diagram illustrates the mechanism of NMDA receptor activation. The binding of an agonist, such as this compound, to the glutamate site on the GluN2 subunit, along with the binding of a co-agonist (glycine or D-serine) to the GluN1 subunit, is required to open the ion channel.

Caption: Agonist and co-agonist binding to NMDA receptor subunits induces channel opening.

Workflow for Competitive Radioligand Binding Assay

This diagram outlines the sequential steps involved in a typical competitive radioligand binding assay used to determine the IC50 of a compound.

Caption: Standard workflow for determining IC₅₀ via competitive radioligand binding assay.

References

- 1. D,L-(tetrazol-5-yl) glycine: a novel and highly potent NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrazolylglycine - Wikipedia [en.wikipedia.org]

- 3. The NMDA receptor agonist DL-(tetrazol-5-yl)glycine is a highly potent excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Identifying novel protein targets of (RS)-(Tetrazol-5-yl)glycine

An In-Depth Technical Guide to Identifying Novel Protein Targets of (RS)-(Tetrazol-5-yl)glycine

Executive Summary

This compound (T5G) is a well-characterized potent and selective agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. While its primary pharmacological activity is centered on the modulation of this critical excitatory amino acid receptor, a comprehensive understanding of its full biological activity necessitates the identification of potential novel or "off-target" protein interactions. Such interactions could unveil new therapeutic applications or explain unforeseen side effects. This technical guide provides a framework for the systematic identification and validation of novel protein targets of T5G, outlining detailed experimental protocols, data presentation strategies, and conceptual workflows. The methodologies described herein are applicable to researchers, scientists, and drug development professionals engaged in target discovery and validation for small molecule compounds.

Introduction to this compound

This compound is a conformationally restricted analog of the amino acid glycine. Its rigid structure allows for high-affinity and selective binding to the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel composed of GluN1 and GluN2 subunits. The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit is required for channel activation. T5G acts as a superagonist at this site, meaning it can elicit a maximal response even at subsaturating concentrations. While this interaction is well-documented, the full spectrum of T5G's protein binding partners within the proteome remains to be fully elucidated.

Methodologies for Novel Target Identification

The identification of novel protein targets for a small molecule like T5G can be approached through several robust and complementary experimental strategies. These methods can be broadly categorized into affinity-based and activity-based approaches.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between the small molecule (ligand) and its protein target. A common and powerful technique is affinity chromatography coupled with mass spectrometry (AC-MS).

-

Immobilization of T5G:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose (B213101) or magnetic beads). The linker should be attached at a position that does not interfere with the known binding pharmacophore to minimize disruption of target interactions.

-

Covalently couple the T5G derivative to the activated solid support according to the manufacturer's protocol (e.g., NHS-activated sepharose).

-

Thoroughly wash the beads to remove any non-covalently bound ligand.

-

Prepare a control matrix with the linker and quenching agent alone to identify non-specific binders.

-

-

Protein Lysate Preparation:

-

Harvest cells or tissue of interest (e.g., primary cortical neurons, HEK293 cells overexpressing NMDA receptors, or brain tissue homogenate).

-

Lyse the cells or tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Affinity Chromatography:

-

Incubate the protein lysate with the T5G-immobilized beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for protein binding.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be achieved through several methods:

-

Competitive Elution: Incubate the beads with a high concentration of free this compound to displace the specifically bound proteins. This is the most specific elution method.

-

Non-specific Elution: Use a high salt concentration or a change in pH to disrupt protein-ligand interactions.

-

Denaturing Elution: Use a denaturing buffer (e.g., SDS-PAGE sample buffer) to elute all bound proteins.

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).

-

Excise the entire protein lane or specific bands and perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest).

-

-

Data Analysis:

-

Compare the list of proteins identified from the T5G-immobilized beads with those from the control beads.

-

Proteins that are significantly enriched in the T5G sample are considered potential binding partners.

-

Perform statistical analysis to assign a significance score to the identified proteins.

-

Target Validation

Once a list of potential T5G binding partners is generated, it is crucial to validate these interactions using orthogonal methods.

-